molecular formula C12H7BrFN3 B2609394 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1393330-64-7

6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2609394
CAS No.: 1393330-64-7
M. Wt: 292.111
InChI Key: AMGPITBXDJQDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 6-bromo-3-(3-fluorophenyl)-triazolo[4,3-a]pyridine , which adheres to the Hantzsch-Widman system for heterocyclic nomenclature. Key identifiers include:

Property Value
CAS Registry Number 1393330-64-7
Molecular Formula C₁₂H₇BrFN₃
Molecular Weight 292.11 g/mol
SMILES Notation C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)Br

Alternative naming conventions include the replacement of positional descriptors (e.g., "1,2,4-triazolo[4,3-a]pyridine" emphasizes the triazole ring’s connectivity to the pyridine moiety). The compound is distinguished from isomers such as 6-bromo-3-(2-fluorophenyl)- and 6-bromo-3-(4-fluorophenyl)- analogues by the fluorine atom’s meta position on the phenyl ring.

Structural Features and Isomerism

The molecule consists of a planar triazolopyridine core with two substituents:

  • Bromine at position 6 of the pyridine ring, inducing electron-deficient aromatic character.
  • 3-Fluorophenyl at position 3 of the triazole ring, contributing steric bulk and dipole interactions.

Isomerism :

  • Positional Isomerism : Variations in substituent placement generate distinct pharmacological profiles. For example:
    • The 2-fluorophenyl isomer (CAS 876300-81-1) exhibits altered π-stacking potential due to ortho-substitution.
    • The 4-fluorophenyl analogue (CAS 1402232-98-7) demonstrates enhanced metabolic stability compared to the 3-fluorophenyl variant.
  • Tautomerism : The triazole ring may exhibit prototropic tautomerism, though X-ray crystallography confirms the 1H-1,2,4-triazole form predominates in the solid state.

A comparative analysis of triazolopyridine derivatives highlights structural influences on physicochemical properties:

Compound Substituent Position LogP TPSA (Ų)
6-Bromo-3-(3-Fluorophenyl) 3-F, 6-Br 3.30 30.19
6-Bromo-3-(2-Fluorophenyl) 2-F, 6-Br 3.45 30.19
6-Bromo-3-(4-Fluorophenyl) 4-F, 6-Br 3.15 30.19

Data derived from computational studies.

Historical Development in Heterocyclic Chemistry

The triazolopyridine scaffold emerged as a pharmacophore in the late 20th century, with seminal work by Fischer (1993) elucidating its antibacterial potential. Early synthesis routes relied on multistep cyclization of hydrazine derivatives, but advancements in 2014 introduced a one-pot methodology using 2-hydrazinopyridine and aromatic aldehydes under mild conditions. Bromination strategies evolved from hazardous elemental bromine to safer N-bromosuccinimide (NBS)-mediated reactions, enabling precise functionalization at position 6.

Key milestones:

  • 1966 : Elucidation of triazolo[4,3-a]pyridine reactivity patterns through electrophilic substitution studies.
  • 2007 : Development of Suzuki-Miyaura cross-coupling protocols for aryl functionalization at position 3.
  • 2014 : Room-temperature one-pot synthesis paradigm, achieving 78–92% yields for diverse triazolopyridines.

This compound’s specific development traces to medicinal chemistry efforts to optimize kinase inhibitor scaffolds, leveraging fluorine’s metabolic stability and bromine’s leaving-group potential in subsequent derivatization.

Properties

IUPAC Name

6-bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFN3/c13-9-4-5-11-15-16-12(17(11)7-9)8-2-1-3-10(14)6-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGPITBXDJQDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-2-chloropyridine with 3-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity Data

Compound IDCell LineIC50 (µM)Mechanism of Action
AMCF-75.2Apoptosis induction
BA5494.8Cell cycle arrest
CHeLa6.0Inhibition of angiogenesis

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its derivatives demonstrate significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Compound IDPathogenMinimum Inhibitory Concentration (MIC)
DStaphylococcus aureus32 µg/mL
EEscherichia coli16 µg/mL

Antiparasitic Activity

Recent studies have identified the antiparasitic potential of this compound against protozoan parasites such as Leishmania species. The selectivity indices indicate a favorable therapeutic window.

Table 3: Antiparasitic Activity Data

Compound IDParasitepEC50 (µM)Selectivity Index (SI)
FLeishmania donovani5.510

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of compounds like 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine. Modifications in substituent positions can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups enhances potency against specific targets.

Table 4: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-withdrawingIncreased potency
Bulky substituentsReduced selectivity

Toxicological Profile

Preliminary toxicological assessments suggest that while the compound shows promising therapeutic potential, it may exhibit moderate inhibition of cytochrome P450 enzymes involved in drug metabolism. This raises concerns regarding potential drug-drug interactions.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing several derivatives of 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine to evaluate their anticancer properties against breast cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to the parent compound.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The findings highlighted its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic effects, which modulate properties such as solubility, stability, and bioactivity. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine 6-Br, 3-(3-F-Ph) C₁₂H₇BrFN₃ 292.11 Potential electrophile for Suzuki coupling; inferred antifungal/anticancer activity
6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine 6-Br, 3-(2-F-Ph) C₁₂H₇BrFN₃ 292.11 Ortho-fluorine may enhance steric hindrance, altering binding affinity
6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine 6-Br, 3-(2-Et-Ph) C₁₄H₁₂BrN₃ 302.17 Ethyl group increases hydrophobicity; potential CNS activity
6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine 6-Br, 3-SMe C₇H₆BrN₃S 244.11 Thioether group improves membrane permeability; antifungal applications
6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine 6-Br, 3-isoPr C₉H₁₁BrN₃ 241.11 Branched alkyl chain enhances metabolic stability

Notes:

  • Fluorophenyl vs. Alkyl Substituents : Fluorophenyl derivatives (e.g., 2-F or 3-F) exhibit stronger electronic effects (e.g., dipole interactions) compared to alkyl groups, which primarily modulate lipophilicity .
  • Bromine Position : Bromine at position 6 is conserved across analogs, enabling consistent reactivity in cross-coupling reactions .

Crystallographic and Structural Data

X-ray diffraction studies reveal distinct lattice parameters for triazolopyridines:

  • 3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine: Monoclinic P21/c with a = 15.1413 Å, b = 6.9179 Å, c = 13.0938 Å .
  • 6-Bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine: Monoclinic P21/c with a = 14.3213 Å, b = 6.9452 Å, c = 12.6860 Å . The bromine atom increases unit cell volume (1241.62 ų vs. 1324.16 ų in non-brominated analogs), suggesting stronger intermolecular interactions .

Biological Activity

6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. This compound is characterized by a bromine atom at the 6th position and a fluorophenyl group at the 3rd position of the triazolopyridine ring. It has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C12H7BrFN3
  • Molecular Weight : 292.11 g/mol
  • CAS Number : 1393330-64-7

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine. It has shown promising results against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against tested bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : It was effective in inhibiting biofilm formation, which is crucial for combating persistent infections .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Its mechanism of action primarily involves:

  • Enzyme Inhibition : 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine can inhibit enzymes involved in cancer cell proliferation and inflammation .
  • Cell Cycle Arrest : Studies indicate that it may induce G2/M phase cell cycle arrest and apoptosis in cancer cell lines .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Binding to Enzymes/Receptors : The compound binds to certain enzymes or receptors, modulating their activity and leading to therapeutic effects .
  • DNA Interaction : As a potential Topoisomerase II inhibitor, it may interfere with DNA replication and transcription processes, contributing to its anticancer effects .

Structural Comparison

Compound NameStructural FeaturesBiological Activity
6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiolThiol group instead of fluorophenylVaries
3-Hydroxytriazolo[4,3-a]pyridineHydroxyl group instead of bromineVaries

6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the combination of both bromine and fluorophenyl groups, which enhance its biological properties compared to similar compounds.

Study on Antimicrobial Efficacy

A recent study focused on synthesizing derivatives based on the triazolopyridine scaffold and evaluating their antimicrobial activities. The findings indicated that derivatives similar to 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine exhibited significant antibacterial properties with low cytotoxicity in normal cells .

Cancer Therapeutics Research

Another research initiative explored the potential of this compound as an IDO1 inhibitor in cancer immunotherapy. The study revealed that modifications to the triazolopyridine structure could enhance potency and selectivity against cancer cells while maintaining metabolic stability .

Q & A

Q. How can researchers design analogues of this compound for selective kinase inhibition?

  • Methodology :
  • Bioisosteric replacement : Substitute -Br with -CF₃ or -CN to modulate lipophilicity and target affinity.
  • Fragment-based design : Screen triazolopyridine cores against kinase hinge regions using SPR binding assays.
  • Metabolic stability : Introduce deuterium at labile C-H positions to prolong half-life in hepatic microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.